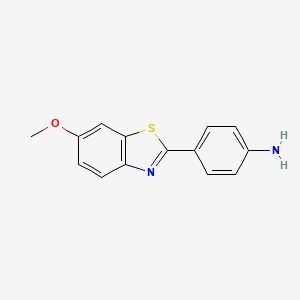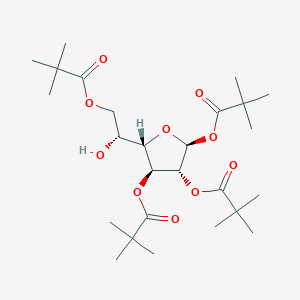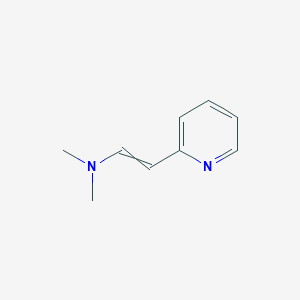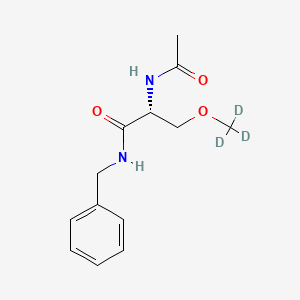
2-(4-Aminofenil)-6-metoxibenzotiazol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(4-Aminophenyl)-6-methoxybenzothiazole and related compounds typically involves cyclization reactions, Suzuki cross-coupling reactions, or condensations. For instance, 2-amino-6-methoxybenzothiazole, a key intermediate of dyes and a key intermediate of Firefly Luciferin, was synthesized by cyclization reaction of anisidine and sodium thiocyanate catalyzed by Br2-CH3COOH, with the reaction made more suitable for industrial application through gradient temperature control and substitution of ammonium thiocyanate by sodium thiocyanate, achieving a yield of 87.8% with 99% purity (HPLC) (Xiao-jun, 2011).
Molecular Structure Analysis
Structural analysis of 2-(4-Aminophenyl)-6-methoxybenzothiazole derivatives has been conducted using techniques like single-crystal X-ray diffraction, revealing details about their molecular and crystal structures. For example, N-(6methoxylbenzothiazol-2-yl)-1-(4-fluorophenyl)O,O-dipropyl-α-aminophosphonate's structure was determined, highlighting a fully delocalized benzothiazole system with sp2 hybridization of the N(2) and a strong intermolecular hydrogen bond between P=O and NH, stabilizing the crystal structure (Yang et al., 2005).
Chemical Reactions and Properties
2-(4-Aminophenyl)-6-methoxybenzothiazole participates in various chemical reactions, including Suzuki cross-coupling reactions, which are utilized to synthesize benzothiazole derivatives with potential urease enzyme inhibition and nitric oxide scavenging activities (Gull et al., 2013).
Physical Properties Analysis
The physical properties of 2-(4-Aminophenyl)-6-methoxybenzothiazole derivatives are influenced by their molecular structure. Vibrational investigations, alongside FTIR and FT-Raman spectral techniques, have been conducted to determine the compound's structural, thermodynamical, and vibrational characteristics. These studies also explore the electronic and steric influence of methoxy amino groups on skeletal frequencies, providing insights into the compound's kinetic and thermodynamic stability and chemical hardness (Arjunan et al., 2013).
Aplicaciones Científicas De Investigación
Química Medicinal
El compuesto es un tipo de 2-feniletilamina, que juega un papel importante en la química medicinal {svg_1}. Los derivados de amina alicíclica de cadena abierta y flexibles de este motivo se enumeran en objetivos terapéuticos clave {svg_2}. También se cubren los últimos informes sobre el descubrimiento de nuevas 2-feniletilaminas bioactivas por parte de grupos de investigación {svg_3}.
Preparación de Poli (amida-éster)
El 2-(4-aminofenil)etanol se utiliza como monómero no simétrico en la preparación de poli (amida-éster) ordenado [cabeza con cabeza (H-H) o cola con cola (T-T)] {svg_4}. Este polímero tiene aplicaciones potenciales en varios campos, incluida la ciencia de los materiales y la biomedicina.
Síntesis de 4-aminostireno
El compuesto también se utiliza en la síntesis de 4-aminostireno {svg_5}. El 4-aminostireno es un intermedio importante en la síntesis de varios colorantes, productos farmacéuticos y agroquímicos.
Funcionalización de nanoplaquetas de grafeno
Otra aplicación del 2-(4-aminofenil)etanol está en la funcionalización de nanoplaquetas de grafeno {svg_6}. Las nanoplaquetas de grafeno tienen una amplia gama de aplicaciones, incluido el almacenamiento de energía, los materiales compuestos y la electrónica.
Actividad antimicrobiana
Se diseñó, sintetizó y evaluó una nueva serie de benzotiazoles sustituidos, que contienen moieties de semicarbazona y tiosemicarbazona, por su actividad antimicrobiana {svg_7}. Las estructuras de los compuestos sintetizados se elucidaron mediante datos espectroscópicos de 1 H NMR, 13 C NMR, IR y espectrometría de masas {svg_8}.
Descubrimiento de fármacos
El compuesto también se utiliza en el descubrimiento de fármacos. Se utiliza para diseñar y sintetizar nuevos compuestos que pueden evaluarse para su potencial terapéutico {svg_9}.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
- Primary Targets : The exact primary targets of 4-APMBT are not explicitly mentioned in the available literature. However, it is known to exhibit potent antibacterial activity against both Gram-positive and Gram-negative strains .
- Intracellular Action : Additionally, 4-APMBT may have intracellular effects, possibly affecting DNA binding or other cellular processes .
Target of Action
Mode of Action
Pharmacokinetics
Análisis Bioquímico
Biochemical Properties
2-(4-Aminophenyl)-6-methoxybenzothiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit potent antimicrobial activity by interacting with bacterial cell membranes and intracellular targets. For instance, it can disrupt the cytoplasmic membrane of bacteria, leading to increased permeability and cell death . Additionally, 2-(4-Aminophenyl)-6-methoxybenzothiazole can bind to DNA, interfering with replication and transcription processes . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets.
Cellular Effects
The effects of 2-(4-Aminophenyl)-6-methoxybenzothiazole on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis. It affects cell signaling pathways by modulating the activity of key proteins involved in cell cycle regulation and apoptosis . For example, 2-(4-Aminophenyl)-6-methoxybenzothiazole can downregulate the expression of anti-apoptotic proteins and upregulate pro-apoptotic proteins, leading to programmed cell death . Furthermore, this compound can alter gene expression patterns, impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 2-(4-Aminophenyl)-6-methoxybenzothiazole involves several key processes. At the molecular level, this compound can bind to specific enzymes, inhibiting their activity. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . Additionally, 2-(4-Aminophenyl)-6-methoxybenzothiazole can interact with DNA, forming stable complexes that prevent the replication and transcription of genetic material . These interactions result in the disruption of cellular processes and ultimately lead to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Aminophenyl)-6-methoxybenzothiazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated good stability under various conditions, maintaining its activity over extended periods . It can undergo degradation in the presence of certain environmental factors, such as light and heat . Long-term studies have shown that prolonged exposure to 2-(4-Aminophenyl)-6-methoxybenzothiazole can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-(4-Aminophenyl)-6-methoxybenzothiazole vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and improving survival rates in cancer models . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing adverse effects. Careful dosage optimization is essential to maximize the benefits of 2-(4-Aminophenyl)-6-methoxybenzothiazole while minimizing its toxicity.
Metabolic Pathways
2-(4-Aminophenyl)-6-methoxybenzothiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions enhance the solubility and excretion of the compound from the body. Additionally, 2-(4-Aminophenyl)-6-methoxybenzothiazole can affect metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 2-(4-Aminophenyl)-6-methoxybenzothiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Once inside the cell, 2-(4-Aminophenyl)-6-methoxybenzothiazole can bind to intracellular proteins, influencing its localization and activity . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 2-(4-Aminophenyl)-6-methoxybenzothiazole plays a critical role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus and mitochondria . In the nucleus, it can interact with DNA and transcription factors, modulating gene expression and cellular responses . In the mitochondria, 2-(4-Aminophenyl)-6-methoxybenzothiazole can affect mitochondrial function and induce apoptosis by disrupting the mitochondrial membrane potential and promoting the release of cytochrome c . Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its efficacy and specificity.
Propiedades
IUPAC Name |
4-(6-methoxy-1,3-benzothiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-11-6-7-12-13(8-11)18-14(16-12)9-2-4-10(15)5-3-9/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRFVKNLVPQVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Q & A
Q1: What is the significance of 2-(4-Aminophenyl)-6-methoxybenzothiazole in the context of the research article?
A1: The research article focuses on the radiosynthesis of $[^{11}C]6-OH-BTA-1$, a potential imaging agent for Alzheimer's disease. During the synthesis process, 2-(4-Aminophenyl)-6-methoxybenzothiazole (compound 2 in the study) was identified as a by-product. [] The study highlights the formation of this by-product under different reaction conditions, providing insights into the reaction mechanism and potential optimization strategies for the synthesis of the desired radiolabeled compound.
Q2: How does the choice of solvent affect the formation of 2-(4-Aminophenyl)-6-methoxybenzothiazole during the synthesis?
A2: The study investigates the impact of various solvents on the synthesis of $[^{11}C]6-OH-BTA-1$. Interestingly, the formation of 2-(4-Aminophenyl)-6-methoxybenzothiazole was observed in all tested solvents (methylethylketone, cyclohexanone, diethylketone, and dimethylformamide), albeit with varying ratios. [] This finding suggests that the reaction pathway leading to this by-product is influenced by the solvent environment, highlighting the importance of solvent selection in optimizing the yield and purity of the desired radiolabeled compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,8S)-2-(1,3-benzodioxol-5-yl)-6-cyclopentyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B1147588.png)


![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)
![2-Methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-enal](/img/structure/B1147596.png)


